molecular formula C19H20ClNO B14194311 2-Chloro-1-[(2S)-2-(diphenylmethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 919111-18-5

2-Chloro-1-[(2S)-2-(diphenylmethyl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B14194311
CAS No.: 919111-18-5
M. Wt: 313.8 g/mol
InChI Key: GHVCNMIYPKBLFA-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-[(2S)-2-(diphenylmethyl)pyrrolidin-1-yl]ethan-1-one is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and structural properties . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-Chloro-1-[(2S)-2-(diphenylmethyl)pyrrolidin-1-yl]ethan-1-one typically involves the reaction of pyrrolidine derivatives with appropriate reagents under specific conditions. One common synthetic route involves the reaction of pyrrolidine with diphenylmethyl chloride in the presence of a base, followed by chlorination to introduce the chloro group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Chloro-1-[(2S)-2-(diphenylmethyl)pyrrolidin-1-yl]ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-1-[(2S)-2-(diphenylmethyl)pyrrolidin-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[(2S)-2-(diphenylmethyl)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .

Comparison with Similar Compounds

2-Chloro-1-[(2S)-2-(diphenylmethyl)pyrrolidin-1-yl]ethan-1-one can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the chloro and diphenylmethyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

919111-18-5

Molecular Formula

C19H20ClNO

Molecular Weight

313.8 g/mol

IUPAC Name

1-[(2S)-2-benzhydrylpyrrolidin-1-yl]-2-chloroethanone

InChI

InChI=1S/C19H20ClNO/c20-14-18(22)21-13-7-12-17(21)19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-6,8-11,17,19H,7,12-14H2/t17-/m0/s1

InChI Key

GHVCNMIYPKBLFA-KRWDZBQOSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CCl)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CC(N(C1)C(=O)CCl)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.